

Application Notes and Protocols for Stability Testing of Vilanterol Trifenatate

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Compound of Interest

Compound Name: Vilanterol Trifenatate

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Introduction

Vilanterol Trifenatate is a long-acting beta2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Ensuring the stability of **Vilanterol Trifenatate** in its drug product throughout its shelf life is critical for its safety and efficacy. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are mandatory for regulatory approval and licensing of medicinal products.[4] This document provides detailed protocols for conducting stability testing of **Vilanterol Trifenatate**, adhering to the International Council for Harmonisation (ICH) guidelines.

Special considerations are necessary for inhalation products, as factors like delivered dose uniformity (DDU) and aerodynamic particle size distribution (APSD) are critical quality attributes that can be affected by storage conditions.[4][5][6] The protocols outlined below cover forced degradation studies, long-term and accelerated stability testing, and the analytical methods required to assess the stability of **Vilanterol Trifenatate**.

Materials and Equipment

- **Vilanterol Trifenatate** reference standard

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with UV or PDA detector[7]
- Analytical column (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm or BEH C18, 100 x 2.1mm, 1.8µm)[7]
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Water bath or oven for thermal degradation
- pH meter
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC grade solvents (e.g., Acetonitrile, Methanol)[8]
- Reagents for forced degradation (e.g., Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide)[7]
- Purified water

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[7]

a. Acid Degradation:

- Prepare a stock solution of **Vilanterol Trifenatate** in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
- To 1 ml of the stock solution, add 1 ml of 2N Hydrochloric acid.
- Reflux the solution for 30 minutes at 60°C.

- Cool the solution to room temperature and neutralize it with an appropriate volume of 2N Sodium hydroxide.
- Dilute the solution to a suitable concentration for analysis.
- Inject the sample into the HPLC/UPLC system and record the chromatogram.

b. Base Degradation:

- To 1 ml of the **Vilanterol Trifenatate** stock solution, add 1 ml of 2N Sodium hydroxide.
- Reflux the solution for 30 minutes at 60°C.
- Cool the solution to room temperature and neutralize it with an appropriate volume of 2N Hydrochloric acid.
- Dilute the solution to the target concentration for analysis.
- Inject the sample into the HPLC/UPLC system and analyze.

c. Oxidative Degradation:

- To 1 ml of the stock solution, add 1 ml of 20% Hydrogen peroxide.[\[7\]](#)
- Keep the solution at 60°C for 30 minutes.[\[7\]](#)
- Cool the solution and dilute to the desired concentration.
- Analyze the sample by HPLC/UPLC.

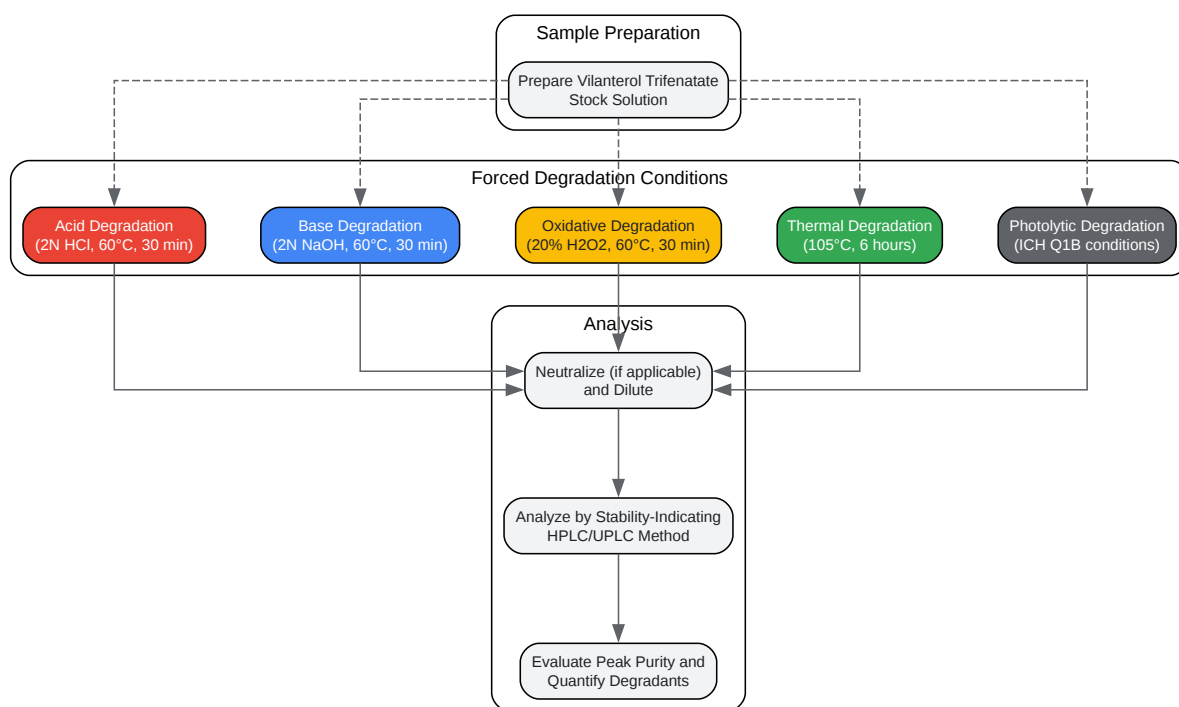
d. Thermal Degradation:

- Expose the solid drug substance or drug product to a dry heat of 105°C for 6 hours.[\[7\]](#)
- For solutions, reflux in water for 1 hour at 60°C.
- After exposure, allow the sample to cool to room temperature.
- Prepare a solution of the stressed sample at the target concentration.

- Inject and analyze using the HPLC/UPLC method.

e. Photostability Testing:

- Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.^[7]
- A control sample should be protected from light by wrapping in aluminum foil.
- Prepare solutions of both the exposed and control samples.
- Analyze the samples by HPLC/UPLC.



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Figure 1. Experimental workflow for forced degradation studies of **Vilanterol Trifenatate**.

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to establish the shelf life and recommended storage conditions for the drug product.

a. Study Design:

- At least three primary batches of the drug product should be used for stability testing.[9]
- The drug product should be packaged in the container closure system proposed for marketing.
- Samples should be stored under the conditions specified in the table below.

b. Storage Conditions (as per ICH Q1A(R2)):

Study Type	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

c. Testing Frequency:

- Long-term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
- Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[10]

d. Analytical Parameters to be Tested:

- Appearance
- Assay of **Vilanterol Trifenatate**
- Degradation products/Impurities
- Delivered Dose Uniformity (DDU)[4][5]

- Aerodynamic Particle Size Distribution (APSD)[4][5]
- Moisture content[5]
- Microbial limits

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically RP-HPLC or UPLC, is required to separate and quantify **Vilanterol Trifenatate** from its degradation products.

Example HPLC Method Parameters:

- Column: Symmetry C18 (150 x 4.6 mm, 5 µm)
- Mobile Phase: Water and Acetonitrile in the ratio of 65:35 (v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm
- Injection Volume: 10 µL
- Column Temperature: Ambient

Example UPLC Method Parameters:[7]

- Column: BEH C18 (100 x 2.1mm, 1.8µm)
- Mobile Phase: 0.01N Na₂HPO₄ Buffer (pH 4.0) and Acetonitrile in the ratio of 50:50
- Flow Rate: 0.3 mL/min
- Detection Wavelength: 260 nm
- Column Temperature: 30°C

Data Presentation

The quantitative data from the stability studies should be summarized in clear and well-structured tables.

Table 1: Summary of Forced Degradation Studies for **Vilanterol Trifenatate**

Stress Condition	% Assay of Vilanterol	% Degradation
Acid (2N HCl, 60°C, 30 min)	94.71	5.29
Base (2N NaOH, 60°C, 30 min)	94.29	5.71
Oxidative (20% H2O2, 60°C, 30 min)	95.83	4.17
Thermal (Dry Heat)	Stable	Not specified
Photolytic	Stable	Not specified

Data is illustrative and based on published studies.[\[11\]](#)

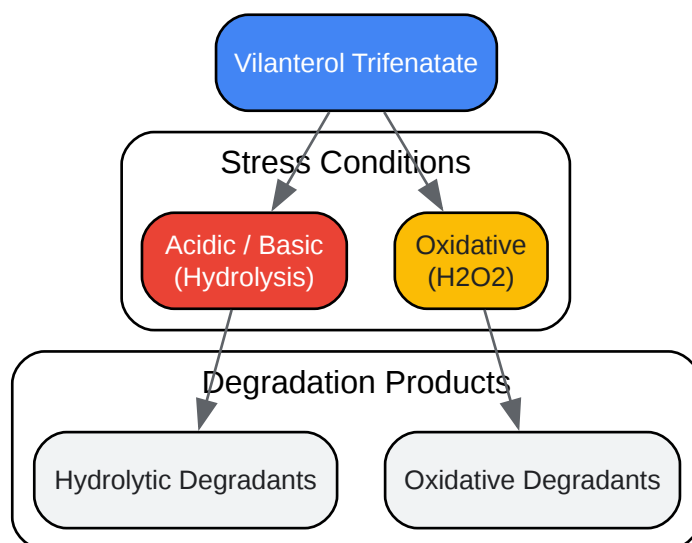
Table 2: Long-Term Stability Data Summary (Example) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point	Appearance	Assay (%)	Total Impurities (%)	DDU (µg/actuation)
0 Months	Conforms	100.2	0.15	24.8 ± 1.2
3 Months	Conforms	99.8	0.18	24.5 ± 1.5
6 Months	Conforms	99.5	0.21	24.6 ± 1.3
9 Months	Conforms	99.1	0.25	24.3 ± 1.6
12 Months	Conforms	98.7	0.29	24.1 ± 1.4

This data is hypothetical and for illustrative purposes only.

Degradation Pathway

Studies have shown that **Vilanterol Trifenatate** is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress.[11][12] The degradation pathways may involve hydrolysis and oxidation of the molecule. Mass spectrometry can be employed to elucidate the structure of the degradation products.[11]



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Figure 2. Simplified degradation relationship for **Vilanterol Trifenatate**.

Conclusion

The stability testing protocols outlined in this document provide a comprehensive framework for assessing the stability of **Vilanterol Trifenatate** in accordance with regulatory expectations. Adherence to these protocols, including forced degradation studies, long-term and accelerated stability testing, and the use of a validated stability-indicating analytical method, is crucial for ensuring the quality, safety, and efficacy of the final drug product. The specific focus on inhalation product parameters such as DDU and APSD is critical for this dosage form.[4]

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